molecular formula C15H17NO2 B15276985 Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate

Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate

Cat. No.: B15276985
M. Wt: 243.30 g/mol
InChI Key: NNNSEIBKIKZQFR-UHFFFAOYSA-N
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Description

Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethynyl group and a benzyl ester moiety

Preparation Methods

The synthesis of Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate typically involves the reaction of 2-ethynyl-2-methylpyrrolidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases or acids for hydrolysis. Major products formed from these reactions include the oxidized or reduced derivatives of the original compound and the corresponding carboxylic acid from hydrolysis.

Scientific Research Applications

Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its combination of the ethynyl group and benzyl ester moiety, which confer distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H17NO2/c1-3-15(2)10-7-11-16(15)14(17)18-12-13-8-5-4-6-9-13/h1,4-6,8-9H,7,10-12H2,2H3

InChI Key

NNNSEIBKIKZQFR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C#C

Origin of Product

United States

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